molecular formula C52H22F24N4 B13647484 5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin

5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin

Cat. No.: B13647484
M. Wt: 1158.7 g/mol
InChI Key: GIZLCUAYVKOOEZ-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin: is a synthetic porphyrin compound characterized by the presence of four 3,5-bis(trifluoromethyl)phenyl groups attached to the meso positions of the porphyrin ring. This compound is known for its unique chemical properties, including high stability and strong electron-withdrawing effects due to the trifluoromethyl groups. It has a molecular formula of C52H22F24N4 and a molecular weight of 1158.74 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin typically involves the condensation of pyrrole with 3,5-bis(trifluoromethyl)benzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting porphyrinogen is then oxidized to form the desired porphyrin compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin is used as a building block for the synthesis of various metalloporphyrin complexes. These complexes are studied for their catalytic properties in oxidation and reduction reactions .

Biology: In biological research, this compound is used to study the interactions between porphyrins and biological molecules. It serves as a model compound for understanding the behavior of natural porphyrins in biological systems .

Medicine: Its strong absorption in the visible region makes it suitable for use as a photosensitizer in PDT .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices .

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin involves its ability to form stable complexes with metal ions. These metalloporphyrin complexes can act as catalysts in various chemical reactions. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, making it more reactive towards electrophilic and nucleophilic reagents .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin is unique due to the strong electron-withdrawing effects of the trifluoromethyl groups, which enhance its stability and reactivity. This makes it particularly useful in applications requiring robust and reactive porphyrin derivatives .

Properties

Molecular Formula

C52H22F24N4

Molecular Weight

1158.7 g/mol

IUPAC Name

5,10,15,20-tetrakis[3,5-bis(trifluoromethyl)phenyl]-21,23-dihydroporphyrin

InChI

InChI=1S/C52H22F24N4/c53-45(54,55)25-9-21(10-26(17-25)46(56,57)58)41-33-1-2-34(77-33)42(22-11-27(47(59,60)61)18-28(12-22)48(62,63)64)36-5-6-38(79-36)44(24-15-31(51(71,72)73)20-32(16-24)52(74,75)76)40-8-7-39(80-40)43(37-4-3-35(41)78-37)23-13-29(49(65,66)67)19-30(14-23)50(68,69)70/h1-20,77,80H

InChI Key

GIZLCUAYVKOOEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F)C=C3)C9=CC(=CC(=C9)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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